3,7-Dimethylocta-3,7-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3,7-Octadienenitrile, 3,7-dimethyl- can be synthesized through several methods:
From Geranialoxime with Acetic Anhydride: This method involves the reaction of geranialoxime with acetic anhydride to produce the desired compound.
From Geranyl Chloride and Sodium Cyanide: Another method involves the reaction of geranyl chloride with sodium cyanide.
These methods are typically carried out under controlled conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
3,7-Octadienenitrile, 3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The nitrile group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,7-Octadienenitrile, 3,7-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavors and fragrances industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 3,7-Octadienenitrile, 3,7-dimethyl- involves its interaction with molecular targets and pathways in biological systems. It is one of the most potent cyclase stimulators, which means it can stimulate the activity of cyclase enzymes. This activity is crucial in various biochemical pathways, including those involved in the sense of smell .
Comparison with Similar Compounds
3,7-Octadienenitrile, 3,7-dimethyl- can be compared with other similar compounds such as:
Geranyl Acetate: This compound has a similar structure but differs in its functional groups and applications.
Nerol: Another related compound with a similar structure but different odor characteristics and uses.
The uniqueness of 3,7-Octadienenitrile, 3,7-dimethyl- lies in its potent cyclase-stimulating activity and its distinctive odor profile .
Properties
CAS No. |
31945-18-3 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(3E)-3,7-dimethylocta-3,7-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h6H,1,4-5,7H2,2-3H3/b10-6+ |
InChI Key |
HXWCEYZTTHUVCC-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=C)CC/C=C(\C)/CC#N |
Canonical SMILES |
CC(=C)CCC=C(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.